molecular formula C25H23ClF2N4O3 B11080759 (2-Chloro-4,5-difluorophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

(2-Chloro-4,5-difluorophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

Cat. No.: B11080759
M. Wt: 500.9 g/mol
InChI Key: UAEALGCZJKDYJC-UHFFFAOYSA-N
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Description

(2-CHLORO-4,5-DIFLUOROPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-CHLORO-4,5-DIFLUOROPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps, including halogenation, nitration, and amination reactions. The starting materials often include 2-chloro-4,5-difluorophenyl compounds, which undergo a series of chemical transformations to introduce the nitro and phenethylamino groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-CHLORO-4,5-DIFLUOROPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

(2-CHLORO-4,5-DIFLUOROPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-CHLORO-4,5-DIFLUOROPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-CHLORO-4,5-DIFLUOROPHENYL){4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}METHANONE lies in its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C25H23ClF2N4O3

Molecular Weight

500.9 g/mol

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H23ClF2N4O3/c26-20-16-22(28)21(27)15-19(20)25(33)31-12-10-30(11-13-31)18-6-7-24(32(34)35)23(14-18)29-9-8-17-4-2-1-3-5-17/h1-7,14-16,29H,8-13H2

InChI Key

UAEALGCZJKDYJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)C(=O)C4=CC(=C(C=C4Cl)F)F

Origin of Product

United States

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